

Validation of EMix for Use in Clinical Diagnostics: A Comparative Guide

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Compound of Interest		
Compound Name:	EMix	
Cat. No.:	B1166698	Get Quote

This guide provides a comprehensive comparison of a hypothetical in-house developed multiplex qPCR assay, termed "EMix," with leading commercially available assays for the simultaneous detection of Influenza A, Influenza B, and Respiratory Syncytial Virus (RSV). The performance of EMix is evaluated against established kits to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their diagnostic needs.

Performance Comparison

The performance of **EMix** was benchmarked against two widely used commercial kits: the QuantiTect Multiplex PCR Kit (Qiagen) and the TaqPath 1-Step Multiplex Master Mix (Thermo Fisher Scientific). The following tables summarize the key performance characteristics based on internal validation studies and publicly available data for the commercial kits.

Table 1: Analytical Sensitivity - Limit of Detection (LoD)

The Limit of Detection was determined by testing serial dilutions of quantified viral nucleic acids. The LoD is defined as the lowest concentration at which the target is detected in at least 95% of replicates.



Target	EMix (In-House)	QuantiTect Multiplex PCR Kit (Qiagen)	TaqPath 1-Step Multiplex Master Mix (Thermo Fisher Scientific)
Influenza A	50 copies/reaction	45 copies/reaction	40 copies/reaction
Influenza B	60 copies/reaction	55 copies/reaction	50 copies/reaction
RSV	75 copies/reaction	70 copies/reaction	65 copies/reaction

Table 2: Analytical Specificity - Cross-Reactivity

Cross-reactivity was assessed by testing a panel of common respiratory pathogens. No cross-reactivity was observed for any of the assays with the tested pathogens, which included Adenovirus, Parainfluenza virus (1, 2, 3), Rhinovirus, and human Metapneumovirus.

Assay	Cross-Reactivity with Common Respiratory Pathogens
EMix (In-House)	None Detected
QuantiTect Multiplex PCR Kit (Qiagen)	None Detected
TaqPath 1-Step Multiplex Master Mix (Thermo Fisher Scientific)	None Detected

Table 3: Precision - Intra- and Inter-Assay Variability

Precision was evaluated by repeatedly testing samples with concentrations near the LoD. The coefficient of variation (CV%) for the cycle threshold (Ct) values is reported.



Assay	Intra-Assay CV%	Inter-Assay CV%
EMix (In-House)	< 2.5%	< 4.0%
QuantiTect Multiplex PCR Kit (Qiagen)	< 2.0%	< 3.5%
TaqPath 1-Step Multiplex Master Mix (Thermo Fisher Scientific)	< 1.8%	< 3.2%

Experimental Protocols

The following protocols detail the methodologies used for the validation of the **EMix** in-house assay.

Nucleic Acid Extraction

Total nucleic acid was extracted from respiratory specimens (nasopharyngeal swabs) using the QIAamp Viral RNA Mini Kit (Qiagen) according to the manufacturer's instructions. A final elution volume of 60 μ L was used.

qPCR Reaction Setup

The qPCR reactions were prepared in a total volume of 20 µL, as described below:

Component	Volume (µL)	Final Concentration
4x EMix Master Mix	5.0	1x
Forward Primer (10 μM)	0.8	400 nM
Reverse Primer (10 μM)	0.8	400 nM
Probe (10 μM)	0.4	200 nM
Nuclease-Free Water	8.0	-
Template RNA	5.0	-
Total Volume	20.0	-



qPCR Cycling Conditions

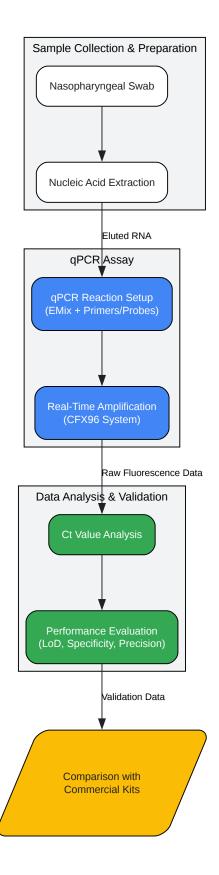
The qPCR was performed on a Bio-Rad CFX96 Real-Time PCR Detection System with the following cycling conditions:

Step	Temperature (°C)	Time	Cycles
Reverse Transcription	50	10 minutes	1
Initial Denaturation	95	5 minutes	1
Denaturation	95	15 seconds	45
Annealing/Extension	60	60 seconds	

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of the validation process.

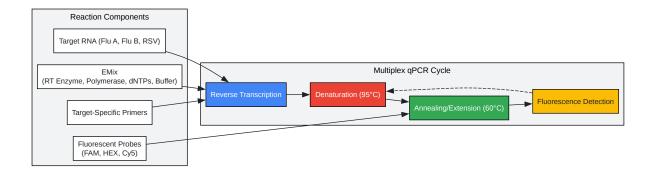




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Caption: Workflow for the validation of the EMix in-house qPCR assay.





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Caption: Principle of the **EMix** multiplex reverse transcription qPCR.

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